molecular formula C6H4F3NO2 B1601978 4-(Trifluoromethyl)pyridine-2,6-diol CAS No. 356518-28-0

4-(Trifluoromethyl)pyridine-2,6-diol

Cat. No. B1601978
CAS RN: 356518-28-0
M. Wt: 179.1 g/mol
InChI Key: YSRJBDGYOYOWIJ-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)pyridine-2,6-diol” is a chemical compound with the CAS Number: 356518-28-0 and Molecular Weight: 179.1 . Its IUPAC Name is 6-hydroxy-4-(trifluoromethyl)-1H-pyridin-2-one . It is a solid substance stored at an inert atmosphere, 2-8°C .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)pyridine-2,6-diol” is characterized by a combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The InChI code is 1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H, (H2,10,11,12) .


Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)pyridine-2,6-diol” include a molecular weight of 179.10 g/mol , a topological polar surface area of 49.3 Ų , and a rotatable bond count of 0 . It has a covalently-bonded unit count of 1 .

Scientific Research Applications

4-(Trifluoromethyl)pyridine-2,6-diol: A Comprehensive Analysis of Scientific Research Applications

Metalation Reaction Precursor: This compound is used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions. This process is fundamental in creating reactive intermediates for further chemical synthesis .

Synthesis of Metal-Organic Frameworks (MOFs): MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. 4-(Trifluoromethyl)pyridine-2,6-diol serves as a building block in the synthesis of these frameworks .

Insecticide Properties: The presence of fluorine and pyridine structure in this compound results in superior pest control properties, making it a valuable component in the formulation of insecticides .

Synthesis of Methiodide Salts: Methiodide salts have various applications, including as intermediates in organic synthesis and in pharmaceuticals. This compound is involved in their synthesis process .

Agrochemical Intermediate: It is used as a key intermediate in the synthesis of agrochemicals like flazasulfuron, which is applied post-emergence to control leaf weeds .

Pharmaceutical Ingredient: Due to its unique physicochemical properties, this compound is expected to have novel applications in pharmaceuticals, although specific examples are not detailed in the search results .

Synthesis of Novel Platinum Complexes: It may be used in the preparation of novel half-lantern divalent platinum complexes, which have potential applications in catalysis and materials science .

8. Research on Trifluoromethyl Group Containing Compounds This compound is part of studies exploring FDA-approved trifluoromethyl group-containing compounds and their reactions to produce intermediates for further pharmaceutical development .

MilliporeSigma - 4-(Trifluoromethyl)pyridine Research Outreach - Trifluoromethylpyridine Chemistry and Applications MilliporeSigma - 4-(Trifluoromethyl)pyrimidine-2-thiol Academia.edu - Synthesis and Application of Trifluoromethylpyridines JSTAGE - Synthesis and Application of Trifluoromethylpyridines MDPI - FDA-Approved Trifluoromethyl Group

Safety and Hazards

The safety information for “4-(Trifluoromethyl)pyridine-2,6-diol” includes hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

The future directions of “4-(Trifluoromethyl)pyridine-2,6-diol” are promising. It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

6-hydroxy-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRJBDGYOYOWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573297
Record name 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyridine-2,6-diol

CAS RN

356518-28-0
Record name 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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